2-[4-(2,4-Dimethylphenoxy)butyl]-1,1-dioxo-1,2-benzothiazol-3-one
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Overview
Description
2-[4-(2,4-Dimethylphenoxy)butyl]-1,1-dioxo-1,2-benzothiazol-3-one is a complex organic compound with a unique structure that combines a benzothiazole ring with a dimethylphenoxybutyl side chain
Preparation Methods
The synthesis of 2-[4-(2,4-Dimethylphenoxy)butyl]-1,1-dioxo-1,2-benzothiazol-3-one typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the dimethylphenoxybutyl side chain. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale reactions in controlled environments to maintain consistency and quality.
Chemical Reactions Analysis
2-[4-(2,4-Dimethylphenoxy)butyl]-1,1-dioxo-1,2-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the compound.
Substitution: Substitution reactions can occur at different positions on the benzothiazole ring or the dimethylphenoxybutyl side chain, often using halogenating agents or nucleophiles.
Scientific Research Applications
2-[4-(2,4-Dimethylphenoxy)butyl]-1,1-dioxo-1,2-benzothiazol-3-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antimicrobial properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(2,4-Dimethylphenoxy)butyl]-1,1-dioxo-1,2-benzothiazol-3-one involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential for understanding its full potential.
Comparison with Similar Compounds
2-[4-(2,4-Dimethylphenoxy)butyl]-1,1-dioxo-1,2-benzothiazol-3-one can be compared with similar compounds such as:
2,4-Di-tert-butylphenol: Known for its antioxidant properties and used in various industrial applications.
2,4-Dimethylphenol: A simpler compound with different reactivity and applications.
Benzothiazole derivatives: These compounds share the benzothiazole ring structure but differ in their side chains and functional groups, leading to diverse properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(2,4-dimethylphenoxy)butyl]-1,1-dioxo-1,2-benzothiazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-14-9-10-17(15(2)13-14)24-12-6-5-11-20-19(21)16-7-3-4-8-18(16)25(20,22)23/h3-4,7-10,13H,5-6,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAPTMOOGNZZFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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